molecular formula C16H12INO3 B4195855 (4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate

(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate

Cat. No.: B4195855
M. Wt: 393.17 g/mol
InChI Key: BCXAOYLVFXNVGH-UHFFFAOYSA-N
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Description

(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate is an organic compound with a complex structure that includes cyano, iodo, and methoxy functional groups attached to a phenyl ring, which is further esterified with 3-methylbenzoic acid

Properties

IUPAC Name

(4-cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO3/c1-10-4-3-5-12(6-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXAOYLVFXNVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2I)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and base, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and reduce the cost of production.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, and the methoxy group can be oxidized to a carbonyl group.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron compounds are frequently employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl benzoates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The iodo group can participate in halogen bonding, which can affect the compound’s binding affinity to certain targets. The methoxy group can also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-2-iodo-6-methoxyphenyl benzoate
  • 4-cyano-2-iodo-6-methoxyphenyl 4-methylbenzoate
  • 4-cyano-2-iodo-6-methoxyphenyl 2-methylbenzoate

Uniqueness

(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyano, iodo, and methoxy groups in specific positions on the phenyl ring allows for unique interactions and reactions that are not observed in similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate
Reactant of Route 2
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(4-Cyano-2-iodo-6-methoxyphenyl) 3-methylbenzoate

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